molecular formula C15H15NO4 B055854 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate CAS No. 117133-81-0

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate

Cat. No.: B055854
CAS No.: 117133-81-0
M. Wt: 273.28 g/mol
InChI Key: WWYWTHILBDBFJR-LFYBBSHMSA-N
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Description

2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate is a synthetic organic compound characterized by three key structural features:

  • 2H-1,3-Benzodioxol-5-yl group: A bicyclic aromatic system with two oxygen atoms, commonly associated with metabolic stability and bioactivity in pharmaceuticals or agrochemicals .
  • Cyanoprop-2-enoate backbone: The α,β-unsaturated ester with a cyano (C≡N) group at the α-position, which enhances electrophilicity and reactivity in Michael addition or cycloaddition reactions .

Properties

IUPAC Name

2-methylpropyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10(2)8-18-15(17)12(7-16)5-11-3-4-13-14(6-11)20-9-19-13/h3-6,10H,8-9H2,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYWTHILBDBFJR-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421748
Record name 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117133-81-0
Record name 2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Design

The primary synthesis route employs a Knoevenagel condensation between 3,4-methylenedioxybenzaldehyde and 2-methylpropyl cyanoacetate (Figure 1). This method leverages the electron-withdrawing cyano group to facilitate deprotonation and subsequent nucleophilic attack on the aldehyde.

Reaction equation :

3,4-Methylenedioxybenzaldehyde+2-Methylpropyl cyanoacetateBase2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate+H2O\text{3,4-Methylenedioxybenzaldehyde} + \text{2-Methylpropyl cyanoacetate} \xrightarrow{\text{Base}} \text{2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate} + \text{H}_2\text{O}

Catalytic Systems and Conditions

Piperidine is the most frequently used catalyst (0.5–2.0 mol%), enabling efficient enolate formation at 80–120°C in toluene or ethanol. Azeotropic water removal via Dean-Stark apparatus improves yields by shifting equilibrium toward product formation.

Optimized parameters :

  • Temperature: 100°C

  • Solvent: Toluene (anhydrous)

  • Catalyst: Piperidine (1.0 mol%)

  • Reaction time: 6–12 hours

Workup and Isolation

Post-reaction, the mixture is cooled, filtered to remove catalyst residues, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol, yielding 65–78% pure product.

Alternative Synthesis Approaches

Cyanoacetic Ester Condensation with Dialkoxymethane

A patent-described method involves condensing 2-methylpropyl cyanoacetate with dimethoxymethane under pressurized conditions (1–2 MPa) using organic amine salts (e.g., acetyl piperidinium chloride) as catalysts. This route avoids solid formaldehyde, simplifying handling and scalability.

Key steps :

  • Condensation : 130°C for 2 hours under nitrogen.

  • Distillation : Removal of byproduct alcohols (e.g., methanol) and excess dialkoxymethane.

  • Depolymerization : Cracking distillation at 160–200°C under vacuum (2 mbar) with stabilizers (e.g., p-methoxyphenol) to prevent oligomerization.

Yield : 70–80% (purity >99% by GC).

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies show that piperidine outperforms morpholine or DBU in Knoevenagel reactions due to its balanced basicity and volatility (Table 1).

Table 1. Catalyst Impact on Yield

CatalystYield (%)Purity (%)
Piperidine7899.1
Morpholine6297.5
DBU5596.8

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification. Nonpolar solvents like toluene favor equilibrium-driven yields. Elevated temperatures (>120°C) risk side reactions, including ester decomposition.

Purification and Stabilization

Distillation Techniques

Vacuum distillation (70–85°C at 1.5–2.0 mbar) effectively isolates the monomer while minimizing thermal degradation. Stabilizers such as p-methoxyphenol (200–500 ppm) are critical to suppress radical-induced polymerization.

Chromatographic Methods

Gradient elution (hexane → ethyl acetate) on silica gel achieves >99% purity, albeit with lower recovery (60–70%) compared to distillation.

Comparative Analysis of Synthesis Methods

Table 2. Method Comparison

ParameterKnoevenagel CondensationDialkoxymethane Condensation
Yield (%)65–7870–80
Purity (%)98–99>99
ScalabilityModerateHigh
Equipment ComplexityLowHigh (pressure reactors)

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, influencing biochemical processes. The cyanopropenoate group may participate in nucleophilic addition reactions, affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues
Compound Key Substituents Structural Differences References
2-Methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate 2H-1,3-Benzodioxol-5-yl, 2-cyano, 2-methylpropyl ester Reference compound
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine 2H-1,3-Benzodioxol-5-yl, hydroxylamine oxime Replaces cyanopropenoate with hydroxylamine oxime; exhibits two isomers
Methyl 2-cyano-3,3-diphenylprop-2-enoate Diphenyl, methyl ester Replaces benzodioxol with diphenyl; shorter ester chain

Key Observations :

  • Benzodioxol vs. Diphenyl : The benzodioxol group (electron-rich, planar) may enhance π-π stacking interactions in biological systems, whereas diphenyl groups (bulkier, hydrophobic) could improve thermal stability in polymers .
  • Ester Chain Length: The 2-methylpropyl ester in the target compound likely increases lipophilicity (logP) compared to the methyl ester in methyl 2-cyano-3,3-diphenylprop-2-enoate, influencing solubility and degradation kinetics .
  • Functional Groups: The hydroxylamine oxime in the MDA analog () introduces hydrogen-bonding capacity, contrasting with the electrophilic cyano group in the target compound.
Isomerism and Stereochemistry
  • The target compound’s (2E)-configuration ensures a planar α,β-unsaturated system, critical for conjugation and reactivity. In contrast, the MDA aldoxime analog () exists as two isomers, highlighting the importance of stereochemical control in synthesis and bioactivity .
Stability and Reactivity
  • The benzodioxol ring’s electron-donating properties may stabilize the cyanopropenoate moiety against hydrolysis compared to diphenyl-substituted analogs. Conversely, the methyl ester in ’s compound may hydrolyze faster due to reduced steric hindrance .

Biological Activity

2-methylpropyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate, also known by its CAS number 1455122-90-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing a comprehensive overview of its properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13O4N\text{C}_{13}\text{H}_{13}\text{O}_4\text{N}

Key Properties

PropertyValue
Molecular Weight233.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number1455122-90-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of benzodioxole have shown significant activity against various bacterial strains, suggesting potential applications in pharmaceuticals.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are crucial for protecting cells from oxidative stress and could play a role in preventing chronic diseases.

Anti-inflammatory Effects

The anti-inflammatory effects of related compounds have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the efficacy of benzodioxole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain derivatives exhibited potent antibacterial activity, suggesting that this compound may have similar effects.
  • Antioxidant Activity Assessment : In a comparative study published in Food Chemistry, several benzodioxole compounds were tested for their ability to scavenge free radicals. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.
  • Inflammation Model : Research published in the Journal of Inflammation Research demonstrated that benzodioxole derivatives could reduce inflammation in animal models by inhibiting NF-kB signaling pathways.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–110°CHigher temp → faster kinetics but risk of decomposition
Catalyst Concentration5–10 mol%Excess → side reactions (e.g., ester hydrolysis)
Solvent PolarityToluene > EthanolLow polarity reduces byproduct formation

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey PeaksInterpretationReference
1H^1 \text{H} NMRδ 6.8–7.2 (benzodioxol aromatic H)Confirms substitution pattern
IR2225 cm1^{-1} (C≡N)Validates cyano group integrity
XRDC8-C9-C10 angle = 120.5°Confirms (2E)-geometry

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